3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt
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Overview
Description
3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt is an organic compound with the molecular formula C6H8NNaO3 It is known for its unique structure, which includes both methoxy and hydroxymethylene groups attached to a propionitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt typically involves the reaction of acrylonitrile with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with sodium methoxide to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol
Catalyst: Sodium hydroxide or sodium methoxide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Acrylonitrile and methanol
Catalyst: Sodium methoxide
Reaction Conditions: Continuous flow at controlled temperatures and pressures
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Aldehydes or carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt involves its reactive functional groups. The hydroxymethylene group can participate in nucleophilic addition reactions, while the nitrile group can undergo reduction or substitution. These reactions are facilitated by the presence of the sodium ion, which stabilizes the intermediate species formed during the reactions.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxypropionitrile: Lacks the hydroxymethylene group, making it less reactive in certain types of reactions.
2-Hydroxymethylene-3,3-dimethoxypropanenitrile: Similar structure but without the sodium salt, affecting its solubility and reactivity.
Uniqueness
3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt is unique due to the presence of both methoxy and hydroxymethylene groups, along with the sodium salt. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
105161-33-9 |
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Molecular Formula |
C6H8NNaO3 |
Molecular Weight |
165.124 |
IUPAC Name |
sodium;2-formyl-3,3-dimethoxypropanenitrile |
InChI |
InChI=1S/C6H8NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6H,1-2H3;/q-1;+1 |
InChI Key |
MVZXVJQTRKMZSE-UHFFFAOYSA-N |
SMILES |
COC([C-](C=O)C#N)OC.[Na+] |
Origin of Product |
United States |
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